33- to 167-Fold Higher Smooth Muscle Contractile Potency Versus U-46619
On six isolated smooth muscle preparations, EP 171 demonstrated EC50 values ranging from 45 to 138 pM, making it 33 to 167 times more potent than the standard TP agonist U-46619 . This potency advantage is consistent across multiple tissue types, including guinea-pig trachea, rat aorta, and pig pulmonary artery.
| Evidence Dimension | EC50 for smooth muscle contraction |
|---|---|
| Target Compound Data | 45–138 pM (EC50 range across six preparations) |
| Comparator Or Baseline | U-46619 (standard TP agonist) |
| Quantified Difference | 33- to 167-fold higher potency |
| Conditions | Six isolated smooth muscle preparations: guinea-pig trachea, rat aorta, rabbit aorta, pig pulmonary artery, dog iris sphincter, guinea-pig fundus |
Why This Matters
This magnitude of potency difference means EP 171 achieves equivalent receptor activation at nanomolar concentrations where U-46619 would be ineffective, enabling studies at lower compound concentrations and reducing potential off-target effects.
- [1] Jones RL, Wilson NH, Lawrence RA. EP 171: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade. Br J Pharmacol. 1989 Apr;96(4):875-87. View Source
